REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].C[O-].[Na+].Cl[CH:13](Cl)[C:14]([O:16][CH3:17])=[O:15].Cl>CO.O>[CH3:17][O:16][C:14]([CH:13]1[O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:1]=2[O:2]1)=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
10.26 g
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
sodium methoxide
|
Quantity
|
40.3 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solution was dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown solid
|
Type
|
CUSTOM
|
Details
|
chromatographed (2% ethyl acetate in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1OC2=C(O1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |